molecular formula C12H18N2O B1318626 N-(3-Amino-4-methylphenyl)-3-methylbutanamide CAS No. 946769-33-1

N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Cat. No.: B1318626
CAS No.: 946769-33-1
M. Wt: 206.28 g/mol
InChI Key: BKALDVATHWWULE-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a chemical compound with the CAS Registry Number 946769-33-1 and the molecular formula C12H18N2O, yielding an average molecular weight of 206.28 g/mol . Its structure can be represented by the SMILES notation CC(C)CC(NC1=CC=C(C)C(N)=C1)=O , which delineates a molecular framework featuring both an aromatic ring with amino and methyl substituents and a 3-methylbutanamide chain . This specific arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. The compound is typically characterized by its purity and identity using advanced analytical techniques, and it is offered for Research Use Only (RUO) . Researchers utilize this anilide derivative primarily as a building block in the synthesis of more complex molecules, leveraging its aromatic amine group for further functionalization . It is essential for researchers to consult the Safety Data Sheet (SDS) prior to handling this compound to ensure all safety protocols are followed . The product is supplied with guaranteed consistency and is available for global shipping to meet the demands of international laboratories and research institutions .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-10-5-4-9(3)11(13)7-10/h4-5,7-8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALDVATHWWULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589816
Record name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946769-33-1
Record name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946769-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The primary synthetic route to N-(3-Amino-4-methylphenyl)-3-methylbutanamide involves the acylation of 3-amino-4-methylaniline with 3-methylbutanoyl chloride (isovaleryl chloride) under anhydrous conditions. This reaction forms the amide bond linking the aromatic amine to the branched butanamide moiety.

  • Starting materials : 3-amino-4-methylaniline and 3-methylbutanoyl chloride
  • Base : A tertiary amine such as triethylamine or sodium bicarbonate is used to neutralize the hydrochloric acid generated during acylation.
  • Solvent : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the acyl chloride.
  • Temperature : Typically maintained at 0–25 °C initially to control reaction rate and minimize side reactions, then allowed to warm to room temperature.
  • Reaction time : Several hours (2–6 h) depending on scale and conditions.

Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by silica gel column chromatography to achieve high purity.
  • Chromatographic purification is critical to remove unreacted starting materials and side products.

Reaction Scheme

$$
\text{3-Amino-4-methylaniline} + \text{3-methylbutanoyl chloride} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{this compound} + \text{HCl}
$$

Industrial Production Methods

Continuous Flow Synthesis

  • Industrial scale synthesis may employ continuous flow microreactor technology to enhance reaction control, yield, and scalability.
  • Microreactors provide efficient mixing, precise temperature control, and short residence times, reducing side reactions and improving product consistency.
  • Computational fluid dynamics (CFD) modeling has been used to optimize parameters such as temperature (30–70 °C) and residence time (up to 420 s) for related aromatic amide syntheses, showing yield improvements from ~42% to 76% with temperature increase.

Automation and Monitoring

  • Automated reactors with real-time monitoring (e.g., inline IR or UV spectroscopy) ensure consistent quality.
  • Parameters such as pH, temperature, and reagent feed rates are tightly controlled to maximize yield and purity.

Reaction Optimization and Yield Enhancement

Parameter Typical Conditions Effect on Yield and Purity
Base Triethylamine, sodium bicarbonate Neutralizes HCl, prevents side reactions
Solvent Anhydrous dichloromethane, THF Prevents hydrolysis of acyl chloride
Temperature 0–25 °C initially, then room temp Controls reaction rate, minimizes by-products
Stoichiometry Slight excess of acyl chloride Drives reaction to completion
Reaction time 2–6 hours Ensures complete conversion
Purification method Recrystallization, chromatography Removes impurities, improves product quality

Analytical Characterization Techniques

Summary Table of Preparation Methods

Step Description Key Considerations
Starting Materials 3-amino-4-methylaniline, 3-methylbutanoyl chloride Purity critical to avoid side reactions
Reaction Setup Anhydrous solvent, base, controlled temperature Prevent hydrolysis, control exotherm
Reaction Conditions 0–25 °C initially, 2–6 h reaction time Optimize for maximum yield
Workup Quenching, extraction, drying Remove residual acid and impurities
Purification Recrystallization or chromatography Achieve high purity for research/industrial use
Scale-up Continuous flow microreactors Enhanced control, reproducibility, and yield

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is utilized as a building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules. This compound can participate in various chemical reactions such as:

  • Oxidation : Conversion of the amino group to a nitro group.
  • Reduction : Reduction of the carbonyl group to form an amine.
  • Substitution Reactions : The amino group can engage in nucleophilic substitutions.

Recent studies have highlighted the potential biological activities of this compound:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Properties : Exhibited cytotoxic effects on cancer cell lines, particularly inducing apoptosis in breast cancer cells.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
Study 1Enzyme InhibitionSignificant inhibition of metabolic enzymes was observed, suggesting therapeutic potential.
Study 2Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).
Study 3Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50_{50} values ranging from 10–33 nM.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Amide Chain Notable Features
N-(3-Amino-4-methylphenyl)-3-methylbutanamide 3-NH₂, 4-CH₃ 3-methylbutanamide Branched chain, meta-amino substitution
N-(3-Aminophenyl)-2-methylpropanamide 3-NH₂ 2-methylpropanamide Shorter, branched amide chain
N-(4-Aminophenyl)-3-methylbutanamide 4-NH₂ 3-methylbutanamide Para-amino substitution
N-(4-Chlorophenyl)acetyl derivatives 4-Cl, additional acetyl-amino 3-methylbutanamide Chlorine substituent enhances electrophilicity
2-(Acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide 3,4-Cl₂, acetylthio group 3-methylbutanamide Sulfur-containing moiety for reactivity

Key Structural Insights :

  • Amino Group Position: The meta-amino group in the target compound (vs. para in analogs like N-(4-aminophenyl)-3-methylbutanamide) may alter hydrogen-bonding capacity and solubility .
  • Amide Chain Branching : The 3-methylbutanamide chain increases lipophilicity compared to shorter or linear chains (e.g., 2-methylpropanamide) .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance reactivity, whereas methyl groups () contribute steric bulk .

Physicochemical Properties

Comparative data for select compounds:

Compound Name Melting Point (°C) IR Stretches (cm⁻¹) Key Spectral Features
This compound Not reported Not available Likely N-H (~3280), C=O (~1650)
(R/S)-2-((S)-2-Amino-3-phenylpropanamido)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-methylbutanamide 177–180 3286 (N-H), 1702 (C=O) Multiple amide bands, hydroxyl group
2-(Acetylthio)-N-(4’-methoxyphenyl)-3-methylbutanamide Not reported 1702 (C=O), 1652 (C=S) Sulfur-related absorption

Insights :

  • The absence of reported melting points for the target compound complicates direct comparisons, though branched analogs (e.g., ) typically exhibit higher melting points due to crystallinity.
  • IR spectra of similar amides confirm characteristic amide I (C=O, ~1650–1700 cm⁻¹) and amide II (N-H, ~1530–1570 cm⁻¹) bands .

Biological Activity

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound is characterized by an amine group attached to a phenyl ring with a methyl substitution, along with a 3-methylbutanamide functional group. This structural configuration contributes to its diverse biological activities.
  • Molecular Formula : C12H17N2O
  • CAS Number : 946769-33-1

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Enzyme Interactions : The compound acts as an enzyme inhibitor or activator, influencing key metabolic pathways. Its ability to form stable amide bonds allows it to interact effectively with enzymes, modulating their activities and affecting downstream cellular processes.
  • Cell Signaling Modulation : It has been shown to affect cell signaling pathways by altering gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
  • Binding Affinity : Preliminary studies indicate that this compound may bind selectively to neurotransmitter receptors or GABA transporters, potentially influencing neurotransmission and pain pathways .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways associated with cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
GABA Transport InhibitionModulation of neurotransmitter uptake
Pain Relief PotentialAntinociceptive effects in rodent models

Case Studies

  • Antinociceptive Effects :
    A study evaluated the effects of this compound in rodent models of neuropathic pain. The compound demonstrated significant antinociceptive properties without inducing motor deficits, suggesting its potential for pain management therapies .
  • Anticancer Research :
    In a series of experiments involving various cancer cell lines, this compound was found to inhibit tumor growth by promoting apoptotic pathways. The compound's mechanism involved the activation of caspase enzymes, which are crucial for programmed cell death.

Q & A

Q. What are the common synthetic routes for N-(3-Amino-4-methylphenyl)-3-methylbutanamide, and what yields are typically achieved?

The compound can be synthesized via amide coupling between 3-amino-4-methylaniline and 3-methylbutanoyl chloride. A typical procedure involves dissolving 3-amino-4-methylaniline in anhydrous dichloromethane, adding triethylamine as a base, and slowly introducing 3-methylbutanoyl chloride under nitrogen atmosphere. The reaction is stirred at 0–5°C for 2 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 52% to 87%, depending on reaction conditions and purification efficiency, as observed in analogous syntheses of substituted phenylbutanamide derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR can verify the presence of the aromatic amine (δ 6.5–7.2 ppm for aromatic protons, δ 150–160 ppm for amide carbonyl) and the branched alkyl chain (δ 0.9–1.2 ppm for methyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+) ensures molecular formula consistency.
  • Melting point determination : Consistency with literature values (e.g., ~178°C for structurally similar amides) helps confirm purity .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability studies on related aryl amides suggest storage at –20°C under inert gas (argon) to prevent oxidation of the aromatic amine group. Avoid prolonged exposure to light or moisture to minimize hydrolysis of the amide bond .

Advanced Research Questions

Q. How do structural modifications to the phenyl ring or alkyl chain impact the compound's biological activity in kinase inhibition assays?

Substitutions on the phenyl ring (e.g., halogenation at position 5) or altering the alkyl chain length (e.g., replacing 3-methylbutanoyl with pentanoyl) can significantly modulate kinase inhibition potency. For example, fluorination at specific positions enhances binding affinity to ATP pockets in CDK2/CDK9, as demonstrated in SAR studies of pyrimidine-diamine analogs. Computational docking (e.g., using AutoDock Vina) paired with enzymatic assays (IC50_{50} measurements) is recommended to validate hypotheses .

Q. What analytical strategies resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?

Discrepancies may arise due to differences in membrane permeability or metabolic stability. To address this:

  • Perform parallel artificial membrane permeability assays (PAMPA) to evaluate cellular uptake.
  • Use LC-MS/MS to quantify intracellular concentrations post-treatment.
  • Apply proteomics (e.g., thermal shift assays) to assess target engagement in live cells .

Q. How can molecular dynamics (MD) simulations optimize the design of derivatives targeting specific protein receptors?

MD simulations (e.g., using GROMACS) can model ligand-receptor interactions over 100+ ns trajectories. For instance, simulating the binding of this compound to cannabinoid receptors reveals critical hydrogen bonds with residues like Ser383 (CB1) or Lys109 (CB2). Free energy perturbation (FEP) calculations further predict binding affinity changes for derivatives .

Q. What orthogonal assays are recommended to validate the compound's mechanism of action in cancer cell lines?

Combine:

  • Apoptosis assays (Annexin V/PI staining via flow cytometry).
  • Cell cycle analysis (propidium iodide staining).
  • Western blotting for downstream targets (e.g., p53, PARP cleavage).
  • RNA-seq to identify transcriptional changes linked to kinase inhibition .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight220.3 g/mol[Calculated]
LogP~2.1 (predicted via ChemDraw)[7]
λmax (UV-Vis)255 nm (aromatic π→π* transition)[2]
Stability in DMSO≥6 months at –20°C[16]

Table 2. Comparison of Synthetic Yields for Analogous Compounds

Compound StructureYield (%)Purification MethodReference
N-(3-Acetylphenyl)-3-methylbutanamide69Column chromatography[7]
N-(4-Methoxyphenyl)-3-methylbutanamide92Recrystallization (EtOAc)[7]

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